molecular formula C24H24N4O2S3 B2849489 2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide CAS No. 1021251-54-6

2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B2849489
CAS No.: 1021251-54-6
M. Wt: 496.66
InChI Key: WEQJAVXVYDXHSZ-UHFFFAOYSA-N
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Description

This compound is a thiazolo[4,5-d]pyrimidine derivative featuring a thioacetamide substituent and an N-(4-phenylbutan-2-yl) side chain. Its core structure includes a fused thiazole-pyrimidine system with sulfur and oxygen functionalities, which are critical for its physicochemical and biological properties. The presence of the o-tolyl (ortho-methylphenyl) group at position 3 and the 4-phenylbutan-2-yl acetamide moiety introduces steric and electronic effects that influence solubility, stability, and receptor interactions.

Properties

CAS No.

1021251-54-6

Molecular Formula

C24H24N4O2S3

Molecular Weight

496.66

IUPAC Name

2-[[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(4-phenylbutan-2-yl)acetamide

InChI

InChI=1S/C24H24N4O2S3/c1-15-8-6-7-11-18(15)28-21-20(33-24(28)31)22(30)27-23(26-21)32-14-19(29)25-16(2)12-13-17-9-4-3-5-10-17/h3-11,16H,12-14H2,1-2H3,(H,25,29)(H,26,27,30)

InChI Key

WEQJAVXVYDXHSZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C3=C(C(=O)NC(=N3)SCC(=O)NC(C)CCC4=CC=CC=C4)SC2=S

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolo[4,5-d]pyrimidine Derivatives

Compound 19 (from ):

  • Structure: 5-(2-(6-hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one.
  • Key Differences: Replaces the acetamide group with a thieno[3,4-d]pyrimidin-4(3H)-one moiety. Features a coumarin-derived substituent (6-hydroxy-2-oxochromen-4-yl) instead of o-tolyl.
  • Synthesis : Microwave-assisted or conventional heating in DMF with glacial acetic acid (yield: ~70–80%) .

Compound 20 (from ):

  • Structure: 6-(2,7-diphenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-ylamino)-4-methyl-4a,8a-dihydro-2H-chromen-2-one.
  • Key Differences: Contains a diphenyl-substituted thiazolo-pyrimidine core. Lacks the thioacetamide linkage; instead, it has an aminochromenone substituent.
  • Activity : Demonstrated moderate antibacterial activity against S. aureus (MIC: 16 µg/mL) .
Thioacetamide-Functionalized Heterocycles

Compound 5 (from ):

  • Structure: 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide.
  • Key Differences: Based on a quinazolinone scaffold instead of thiazolo-pyrimidine. Includes a sulfamoylphenyl group for enhanced solubility and bioactivity.
  • Synthesis : Alkylation of thiopyrimidines with chloroacetamides (yield: 87%, mp: 269.0°C) .

Compound 6 (from ):

  • Structure: 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-2-tolylacetamide.
  • Key Differences :
    • Substituent at the acetamide position (2-tolyl vs. 4-phenylbutan-2-yl).
  • Activity : Higher thermal stability (mp: 251.5°C) compared to the target compound, suggesting stronger intermolecular interactions .
Crystal Structure Analog ()

Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate :

  • Structural Insights :
    • Puckered pyrimidine ring (flattened boat conformation) with a dihedral angle of 80.94° between fused rings.
    • Stabilized by C–H···O hydrogen bonds.
  • Relevance : Highlights the conformational flexibility of thiazolo-pyrimidine systems, which may influence the target compound’s binding affinity .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Synthesis Yield (%) Melting Point (°C) Notable Activity/Property
Target Compound Thiazolo[4,5-d]pyrimidine o-Tolyl, N-(4-phenylbutan-2-yl)acetamide N/A N/A Hypothesized enzyme inhibition
Compound 19 Thiazolo[4,5-d]pyrimidine Thienopyrimidinone, coumarin 70–80 N/A Antibacterial (MIC: 16 µg/mL)
Compound 5 Quinazolinone Sulfamoylphenyl, N-phenylacetamide 87 269.0 High solubility in polar solvents
Ethyl ester derivative Thiazolo[3,2-a]pyrimidine Trimethoxybenzylidene, ethyl carboxylate 78 427–428 Crystalline stability via H-bonds

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s synthesis likely involves alkylation of thioxo-pyrimidines with chloroacetamides, as seen in and . However, steric hindrance from the o-tolyl and 4-phenylbutan-2-yl groups may reduce yields compared to simpler analogs .
  • Biological Potential: Analogous compounds (e.g., and ) show antimicrobial and anti-inflammatory activities, suggesting the target compound could share similar mechanisms.
  • Data Gaps: No direct spectral or crystallographic data for the target compound are available in the reviewed literature. Future studies should prioritize X-ray diffraction and NMR analysis to confirm conformation and intermolecular interactions.

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